molecular formula C12H12N2O3 B096532 2-(4-Methoxybenzyl)-4,6-pyrimidinediol CAS No. 16953-21-2

2-(4-Methoxybenzyl)-4,6-pyrimidinediol

Cat. No. B096532
CAS RN: 16953-21-2
M. Wt: 232.23 g/mol
InChI Key: FWJJHSQWJQNUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxybenzyl)-4,6-pyrimidinediol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as '4MBPD' and is a derivative of pyrimidine.

Mechanism Of Action

The mechanism of action of 4MBPD is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). These enzymes are involved in the inflammatory response, and their inhibition may contribute to the anti-inflammatory activity of 4MBPD.

Biochemical And Physiological Effects

Studies have shown that 4MBPD has several biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to inhibit the proliferation and migration of cancer cells. Moreover, 4MBPD has been found to have neuroprotective effects and can improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4MBPD in lab experiments is its low toxicity. It has been shown to have minimal side effects, even at high doses. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective compound to use in research. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 4MBPD. One direction is to investigate its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic properties. Moreover, its potential use as an anti-tumor agent should be explored further.

Synthesis Methods

The synthesis of 4MBPD involves the reaction of 4-methoxybenzylamine with ethyl acetoacetate, followed by cyclization with urea. The resulting product is 2-(4-Methoxybenzyl)-4,6-pyrimidinediol. This synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

4MBPD has shown potential therapeutic properties in various scientific research studies. It has been studied for its anti-inflammatory, anti-tumor, and anti-angiogenic activities. Additionally, it has been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease.

properties

CAS RN

16953-21-2

Product Name

2-(4-Methoxybenzyl)-4,6-pyrimidinediol

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

4-hydroxy-2-[(4-methoxyphenyl)methyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C12H12N2O3/c1-17-9-4-2-8(3-5-9)6-10-13-11(15)7-12(16)14-10/h2-5,7H,6H2,1H3,(H2,13,14,15,16)

InChI Key

FWJJHSQWJQNUTE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC2=NC(=CC(=O)N2)O

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=CC(=O)N2)O

synonyms

2-(4-METHOXYBENZYL)-4,6-PYRIMIDINEDIOL

Origin of Product

United States

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